(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine
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Overview
Description
(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine typically involves multi-step organic reactions. The starting materials often include chlorinated pyridines and dinitropyridines, which undergo a series of reactions such as nitration, chlorination, and imination. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine include other chlorinated and nitrated pyridines, such as:
- 5-chloro-2-nitropyridine
- 3,5-dinitropyridine
- 2-chloro-3,5-dinitropyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-5-chloro-N-(3,5-dinitropyridin-2-yl)-1-hydroxypyridin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O5/c11-6-1-2-9(14(17)5-6)13-10-8(16(20)21)3-7(4-12-10)15(18)19/h1-5,17H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMGZWPLBMDVAY-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])N(C=C1Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=N/C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])/N(C=C1Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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